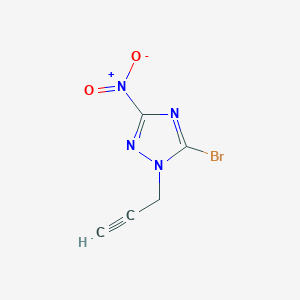![molecular formula C16H21NO2 B366610 Ethyl 2-[(4-methylphenyl)amino]cyclohex-1-ene-1-carboxylate CAS No. 632292-37-6](/img/structure/B366610.png)
Ethyl 2-[(4-methylphenyl)amino]cyclohex-1-ene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(4-methylphenyl)amino]cyclohex-1-ene-1-carboxylate, also known as EMPC, is an organic compound used in a variety of scientific research applications. It is an aromatic amine with a cyclohexane ring, and is a derivative of cyclohexanecarboxylic acid. EMPC is a versatile compound with many potential applications in organic chemistry, biochemistry, and pharmacology.
科学的研究の応用
Synthesis and Characterization
This compound is central to research exploring the synthesis of complex molecules, demonstrating versatility in chemical reactions. For instance, a study by Wilamowski et al. (1995) describes the cyclization of related compounds to produce 1,2,3,4,5,6,7,8-octahydrophenanthrene derivatives, showcasing the compound's role in synthetic organic chemistry (J. Wilamowski et al., 1995). Similarly, Sapnakumari et al. (2014) synthesized and characterized ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, highlighting the compound's structural features through various analytical techniques (M. Sapnakumari et al., 2014).
Pharmaceutical Applications
Research on ethyl 2-[(4-methylphenyl)amino]cyclohex-1-ene-1-carboxylate also extends into the pharmaceutical domain. Kubicki et al. (2000) investigated the hydrogen bonding in anticonvulsant enaminones, which are structurally related to the compound, providing insights into the molecular interactions that contribute to their biological activity (M. Kubicki et al., 2000). Furthermore, Eddington et al. (2003) explored the synthesis and anticonvulsant evaluation of similar compounds, demonstrating their potential in developing new therapeutic agents (N. Eddington et al., 2003).
Material Science Applications
The compound also finds applications in material science, as evidenced by Rashmi et al. (2021), who studied the ultrafast nonlinear optical properties of cyclohexenone carboxylate derivatives. This research suggests the compound's potential use as organic saturable absorbers due to its significant nonlinear optical properties (M. Rashmi et al., 2021).
特性
IUPAC Name |
ethyl 2-(4-methylanilino)cyclohexene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-3-19-16(18)14-6-4-5-7-15(14)17-13-10-8-12(2)9-11-13/h8-11,17H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXSBEMQDJJFLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCCC1)NC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(4-methylphenyl)amino]cyclohex-1-ene-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]methylamino]-2-(4-morpholinyl)benzoic acid](/img/structure/B366531.png)
![2-(4-Morpholinyl)-5-[(1-naphthylmethyl)amino]benzoic acid](/img/structure/B366532.png)
![{4-[(2,6-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B366535.png)
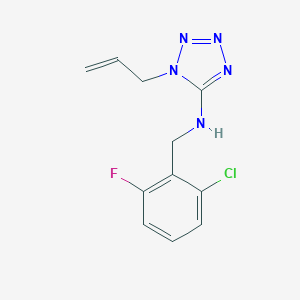
![3-{[(4-Fluorophenyl)sulfonyl]methylamino}thiolane-1,1-dione](/img/structure/B366601.png)
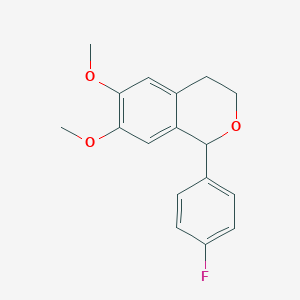
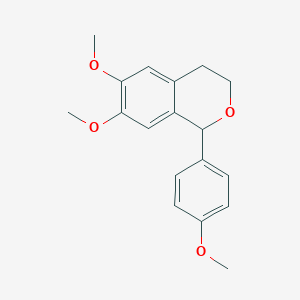
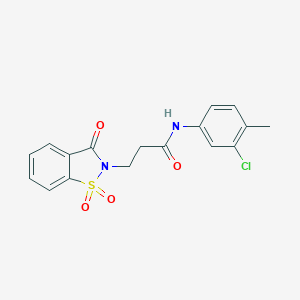
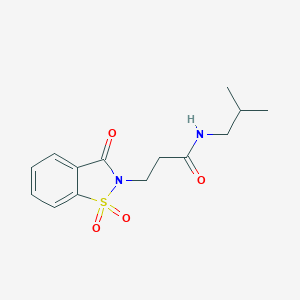
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B366643.png)
![4-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-2-butyn-1-ol](/img/structure/B366648.png)
![{[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B366652.png)
![2-[3-chloro-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B366664.png)
